molecular formula C24H24N6O2 B11227379 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11227379
M. Wt: 428.5 g/mol
InChI Key: UTRDNOPSLXRYRQ-UHFFFAOYSA-N
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Description

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzimidazole, piperidine, indazole, and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzimidazole derivatives and indazole derivatives. These intermediates are then subjected to various coupling reactions, often involving reagents like piperidine and pyrrolidinone, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indazole moieties, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or indazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes.

Medicine

The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, known for their antimicrobial and anticancer properties.

    Indazole Derivatives: Compounds with the indazole ring, often studied for their anti-inflammatory and analgesic effects.

    Piperidine Derivatives: Compounds featuring the piperidine ring, commonly used in the synthesis of pharmaceuticals.

Uniqueness

What sets 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE apart is its combination of multiple bioactive moieties within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H24N6O2/c31-21-13-16(14-30(21)23-17-5-1-2-6-18(17)27-28-23)24(32)29-11-9-15(10-12-29)22-25-19-7-3-4-8-20(19)26-22/h1-8,15-16H,9-14H2,(H,25,26)(H,27,28)

InChI Key

UTRDNOPSLXRYRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65

Origin of Product

United States

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